AB-DMA has been investigated for its potential antioxidant, anti-inflammatory, and anti-cancer properties. Studies suggest that it may:
Compound "A" is a chemical entity that exhibits diverse properties and applications across various fields, particularly in pharmacology and materials science. Its molecular structure contributes to its unique characteristics, making it a subject of extensive research. The compound is known for its potential therapeutic benefits, which stem from its biological activity and interactions with biological systems.
The specific pathways and mechanisms depend on the functional groups present in compound "A" and the conditions under which reactions occur.
The biological activity of compound "A" has been extensively studied. It is known to exhibit various pharmacological effects, including:
These activities are often dose-dependent and vary based on the biological context.
Several methods have been developed for synthesizing compound "A," including:
Each method has its advantages and challenges regarding scalability, cost, and environmental impact.
Compound "A" finds applications in various fields:
Studies examining the interactions of compound "A" with other molecules are crucial for understanding its mechanism of action. These studies often involve:
Compound "A" shares similarities with several other compounds in terms of structure and biological activity. Here are some notable comparisons:
Compound | Key Features | Unique Attributes |
---|---|---|
Compound B | Antimicrobial properties | Higher potency against specific pathogens |
Compound C | Anti-inflammatory effects | Better solubility in biological fluids |
Compound D | Anticancer activity | Unique mechanism targeting specific cancer pathways |
While these compounds exhibit overlapping activities, compound "A" stands out due to its broad spectrum of action and versatility in applications.
Tylophorinicine was first isolated from Tylophora indica, a perennial climbing plant indigenous to India, Bangladesh, and Sri Lanka. The plant has been used in Ayurvedic medicine since the 19th century for treating asthma, bronchitis, and rheumatism . Systematic phytochemical studies in the 1970s identified tylophorinicine alongside related alkaloids like tylophorine and tylophorinidine . Its structural elucidation was achieved through nuclear magnetic resonance (NMR) and mass spectrometry, confirming its phenanthroindolizidine backbone .
Tylophorinicine belongs to the phenanthroindolizidine alkaloid class, characterized by a phenanthrene ring fused to an indolizidine moiety.
Property | Value |
---|---|
IUPAC Name | (13aS,14R)-2,3,6,7-Tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizin-14-ol |
Molecular Formula | C₂₄H₂₇NO₅ |
Molecular Weight | 409.48 g/mol |
CAS Registry Number | 87302-57-6 |
Key Functional Groups | Methoxy (–OCH₃), hydroxyl (–OH) |
The stereochemistry at C-13a (S) and C-14 (R) is critical for its bioactivity .
Tylophorinicine is a lead compound for drug discovery due to its: